tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Overview
Description
tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as n-BuLi, and electrophiles like DMF, under anhydrous conditions at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate include:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate lies in its specific structure, which allows for unique interactions with biological targets and its potential for use in the synthesis of complex organic molecules .
Biological Activity
Tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H20N4O2
- Molecular Weight : 252.31 g/mol
- CAS Number : 1706461-12-2
The compound features a unique bicyclic structure that influences its reactivity and biological interactions. The presence of the aminomethyl group is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Condensation reactions involving substituted 5-aminopyrazoles.
- Carboxylation : Introduction of the carboxylate group through esterification processes.
- Purification : Utilizing column chromatography to isolate the desired product with high purity (≥97%).
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of related pyrazolo[4,3-c]pyridines. For instance, compounds with similar structures exhibited promising activity against Mycobacterium tuberculosis (M. tuberculosis) in vitro assays. The mechanism of action is believed to involve inhibition of key metabolic pathways in the bacteria .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by modulating signaling pathways associated with inflammation. In vitro studies indicate that it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which is pivotal in inflammatory responses .
Enzyme Inhibition Studies
Inhibitory activity against various enzymes has been reported:
- Carbonic Anhydrase Inhibition : Some derivatives have demonstrated significant inhibition against cytosolic isoforms hCA I and hCA II . This suggests potential applications in managing conditions like glaucoma and edema.
- Kinase Modulation : The compound may interact with kinases involved in cell proliferation pathways, indicating its potential use in cancer therapy .
Case Studies and Research Findings
Study | Findings | Methodology |
---|---|---|
Study A | Inhibition of M. tuberculosis growth | MABA assay |
Study B | Modulation of COX enzyme activity | In vitro enzyme assays |
Study C | Binding affinity to carbonic anhydrase | Molecular docking studies |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes like carbonic anhydrase and cyclooxygenase .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-5-11-9(8-17)10(7-14)15-16(11)4/h5-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOUSANAFFLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.